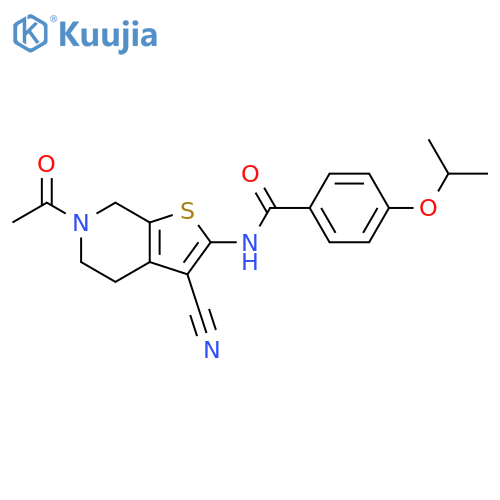

Cas no 864859-07-4 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-4-(propan-2-yloxy)benzamide)

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-4-(propan-2-yloxy)benzamide 化学的及び物理的性質

名前と識別子

-

- N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-4-(propan-2-yloxy)benzamide

- N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide

- Benzamide, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(1-methylethoxy)-

-

- インチ: 1S/C20H21N3O3S/c1-12(2)26-15-6-4-14(5-7-15)19(25)22-20-17(10-21)16-8-9-23(13(3)24)11-18(16)27-20/h4-7,12H,8-9,11H2,1-3H3,(H,22,25)

- InChIKey: QMOKRAOJASIKSK-UHFFFAOYSA-N

- ほほえんだ: C(NC1SC2=C(C=1C#N)CCN(C(C)=O)C2)(=O)C1=CC=C(OC(C)C)C=C1

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-4-(propan-2-yloxy)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1298-0910-1mg |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(propan-2-yloxy)benzamide |

864859-07-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-4-(propan-2-yloxy)benzamide 関連文献

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-4-(propan-2-yloxy)benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 864859-07-4 and Product Name: N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-4-(propan-2-yloxy)benzamide

This compound, identified by the CAS number 864859-07-4, is a sophisticated molecule with significant potential in the field of pharmaceutical research. The product name, N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-4-(propan-2-yloxy)benzamide, highlights its complex structural features, which include a thieno[2,3-c]pyridine core and various functional groups that contribute to its unique chemical and biological properties.

The thieno[2,3-c]pyridine scaffold is a heterocyclic compound that has garnered considerable attention in medicinal chemistry due to its ability to interact with biological targets in novel ways. This particular derivative incorporates an acetyl group at the 6-position and a cyano group at the 3-position of the thieno[2,3-c]pyridine ring, which are known to modulate electronic properties and influence binding affinity. Additionally, the presence of a benzamide moiety at the 4-position further enhances its potential as a pharmacophore.

The benzamide group is particularly noteworthy as it is frequently employed in drug design due to its ability to form hydrogen bonds with biological targets. In this compound, the benzamide is linked to a propan-2-yloxy group, which introduces a hydrophobic tail that can interact favorably with lipid environments in biological membranes. This combination of polar and non-polar features makes the compound a promising candidate for developing drugs that require both solubility and membrane permeability.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies have shown that the N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-4-(propan-2-yloxy)benzamide can interact with various protein targets through multiple hydrogen bonds and hydrophobic interactions. This has been particularly relevant in the development of kinase inhibitors, where the thieno[2,3-c]pyridine core has been shown to be a key pharmacophore.

In addition to its potential as a kinase inhibitor, this compound has also been explored for its antimicrobial properties. The acetyl and cyano groups are known to exhibit antibacterial activity by disrupting essential metabolic pathways in microorganisms. Preliminary studies have demonstrated that derivatives of this class of compounds can inhibit the growth of several Gram-positive bacteria, making them attractive candidates for further development as novel antibiotics.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the acetyl group and cyano group into the thieno[2,3-c]pyridine core necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzamide linkage efficiently.

One of the most exciting aspects of this compound is its potential for further derivatization. By modifying various functional groups within its structure, researchers can fine-tune its biological activity and selectivity. For instance, replacing the propan-2-yloxy group with other alkoxy or aryl groups could alter its solubility profile or enhance its interaction with specific targets. Such modifications are crucial for developing lead compounds that exhibit optimal pharmacokinetic properties.

The growing interest in heterocyclic compounds like thieno[2,3-c]pyridines is driven by their diverse biological activities and structural versatility. These molecules have been successfully incorporated into drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. The N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-4-(propan-2-yloxy)benzamide is no exception and represents a significant step forward in harnessing these structural features for therapeutic purposes.

As research continues to uncover new applications for this compound and similar derivatives, it is likely that we will see more innovative drug candidates entering clinical trials. The combination of computational modeling and experimental validation will be essential in optimizing these molecules for clinical use. By leveraging cutting-edge technologies and methodologies,the pharmaceutical industry can accelerate the development of next-generation therapeutics based on compounds like this one.

864859-07-4 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-4-(propan-2-yloxy)benzamide) 関連製品

- 2228318-19-0(1-(2-fluoro-6-nitrophenyl)cyclobutylmethanol)

- 507272-92-6(2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one)

- 1804188-12-2(1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one)

- 2137519-58-3(7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione)

- 162791-23-3(11-Azaartemisinin)

- 488757-93-3(2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide)

- 53330-94-2(1-(1H-indol-5-yl)ethan-1-one)

- 2108-51-2(Benzenemethanol, a-1-hexynyl-)

- 1118786-86-9(tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)

- 1005942-17-5(N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide)